Isopropyl Cloprostenate

Beschreibung

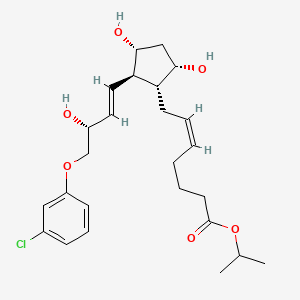

Structure

3D Structure

Eigenschaften

IUPAC Name |

propan-2-yl (Z)-7-[(1R,2R,3R,5S)-2-[(E,3R)-4-(3-chlorophenoxy)-3-hydroxybut-1-enyl]-3,5-dihydroxycyclopentyl]hept-5-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H35ClO6/c1-17(2)32-25(30)11-6-4-3-5-10-21-22(24(29)15-23(21)28)13-12-19(27)16-31-20-9-7-8-18(26)14-20/h3,5,7-9,12-14,17,19,21-24,27-29H,4,6,10-11,15-16H2,1-2H3/b5-3-,13-12+/t19-,21-,22-,23+,24-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCNSAYQJDKJOLH-AHTXBMBWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)CCCC=CCC1C(CC(C1C=CC(COC2=CC(=CC=C2)Cl)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)OC(=O)CCC/C=C\C[C@H]1[C@H](C[C@H]([C@@H]1/C=C/[C@H](COC2=CC(=CC=C2)Cl)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H35ClO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

467.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

157283-66-4 |

Source

|

| Record name | Isopropyl cloprostenate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0157283664 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Heptenoic acid, 7-[(1R,2R,3R,5S)-2-[(1E,3R)-4-(3-chlorophenoxy)-3-hydroxy-1-butenyl]-3,5-dihydroxycyclopentyl]-, 1-methylethyl ester, (5Z)- (9CI) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOPROPYL CLOPROSTENATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/765298537G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Isopropyl Cloprostenate synthesis and purification methods

An In-Depth Technical Guide to the Synthesis and Purification of Isopropyl Cloprostenate

Introduction: Understanding this compound

This compound is a synthetic structural analog of Prostaglandin F2α (PGF2α).[1][2] It functions as a potent agonist for the prostaglandin FP receptor, which, upon activation, triggers intracellular signaling pathways that lead to physiological responses such as smooth muscle contraction and modulation of the extracellular matrix.[1] Originally investigated for ophthalmic applications like reducing intraocular pressure in glaucoma patients, a notable side effect emerged: the growth of longer, fuller eyelashes.[2][3] This discovery pivoted its primary application into the cosmetics industry, where it is now a key active ingredient in popular eyelash and eyebrow enhancing serums.[4][5][6]

From a chemical standpoint, this compound is a complex, chiral molecule featuring a cyclopentane core with two hydroxyl groups, and two distinct side chains—an alpha (α) chain and an omega (ω) chain—terminating in an isopropyl ester.[7] Its synthesis is a significant undertaking in medicinal chemistry, requiring precise stereochemical control to achieve the biologically active isomer. This guide provides a detailed exploration of the prevalent synthetic strategies and the critical purification methodologies required to isolate this compound for research and development.

| Property | Value | Source |

| IUPAC Name | propan-2-yl (Z)-7-[(1R,2R,3R,5S)-2-[(E,3R)-4-(3-chlorophenoxy)-3-hydroxybut-1-enyl]-3,5-dihydroxycyclopentyl]hept-5-enoate | [7] |

| CAS Number | 157283-66-4 | [1][7] |

| Molecular Formula | C25H35ClO6 | [1][7] |

| Molecular Weight | 467.0 g/mol | [1][7] |

| Physical Form | Oily Material | [1] |

Part 1: The Synthetic Pathway via the Corey Lactone

The total synthesis of prostaglandins and their analogs is a classic challenge in organic chemistry. The most robust and widely adopted strategy for molecules like this compound begins with a highly versatile intermediate known as the Corey Lactone.[8][9][10] This approach, pioneered by E.J. Corey, provides a convergent and stereocontrolled route to the complex cyclopentane core, allowing for the sequential and precise installation of the α and ω side chains.

The causality behind this choice is rooted in efficiency and stereochemical control. The Corey Lactone is a pre-formed, enantiomerically pure building block that contains the correct stereochemistry for several of the chiral centers in the final prostaglandin structure.[9][11] This strategy avoids the difficult and often low-yielding process of setting these stereocenters in later stages.

Caption: Convergent synthesis pathway for this compound.

Step 1: Reduction to the Lactol and Elaboration of the ω-Chain

The synthesis commences with the protection of the hydroxyl groups on the Corey Lactone, followed by a regioselective reduction of the lactone carbonyl group.

-

Experimental Protocol (Reduction):

-

The Corey Lactone starting material is dissolved in an anhydrous aprotic solvent (e.g., toluene) under an inert atmosphere (Argon or Nitrogen).

-

The solution is cooled to a low temperature, typically -78 °C, to control reactivity and prevent side reactions.

-

A solution of a reducing agent, most commonly Diisobutylaluminium hydride (DIBAL-H), is added dropwise to the cooled solution. The stoichiometry is critical; typically, 1.1 to 1.5 equivalents are used to ensure complete reduction to the lactol (a cyclic hemiacetal) without over-reduction to the diol.

-

The reaction is stirred at -78 °C for several hours and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

The reaction is carefully quenched with a protic solvent like methanol, followed by an aqueous workup to yield the crude lactol intermediate.

-

The choice of DIBAL-H is deliberate; it is a powerful yet sterically hindered hydride source that can selectively reduce esters and lactones to aldehydes or, in this case, lactols at low temperatures without affecting other functional groups.

With the lactol in hand, the next critical step is the installation of the ω-chain via the Horner-Wadsworth-Emmons (HWE) reaction .[12][13] This olefination reaction is favored over the classical Wittig reaction in industrial settings for two key reasons: the phosphonate byproduct is water-soluble and easily removed, and the HWE reaction generally provides excellent stereoselectivity, yielding the desired (E)-alkene.[14][15]

-

Experimental Protocol (HWE Reaction):

-

The requisite phosphonate reagent, bearing the ω-chain structure, is dissolved in an anhydrous solvent like tetrahydrofuran (THF).

-

The solution is cooled (e.g., to 0 °C or -78 °C) and a strong base (e.g., Sodium hydride or n-Butyllithium) is added to deprotonate the phosphonate, generating the highly nucleophilic phosphonate carbanion.[13]

-

A solution of the lactol intermediate from the previous step is added to the carbanion solution.

-

The reaction is allowed to warm to room temperature and stirred until completion.

-

The reaction is quenched and worked up using an aqueous extraction to remove the water-soluble phosphate byproducts. The organic phase, containing the product with the newly formed ω-chain, is dried and concentrated.

-

Step 2: Installation of the α-Chain and Deprotection

Following the successful attachment of the ω-chain, the focus shifts to the α-chain. This is typically achieved using a Wittig reaction . A phosphorus ylide, prepared from the corresponding phosphonium salt and a strong base, is reacted with the aldehyde (which is in equilibrium with the lactol). This reaction forms the cis-double bond characteristic of the α-chain in many prostaglandins.

After the α-chain is installed, any protecting groups used on the hydroxyl functions are removed under appropriate conditions (e.g., acid-catalyzed hydrolysis for silyl ethers) to yield the free acid form of the molecule, Cloprostenol.

Step 3: Final Esterification

The final chemical transformation is the conversion of the terminal carboxylic acid on the α-chain to its isopropyl ester. This is a standard esterification reaction.

-

Experimental Protocol (Fischer Esterification):

-

The Cloprostenol free acid is dissolved in a large excess of isopropanol, which serves as both the solvent and the reactant.

-

A catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄), is added.[16]

-

The mixture is heated to reflux for several hours to drive the equilibrium towards the ester product.[16]

-

Upon completion, the excess isopropanol is removed under reduced pressure.

-

The residue is dissolved in an organic solvent (e.g., ethyl acetate) and washed with a mild aqueous base (e.g., sodium bicarbonate solution) to neutralize the acid catalyst and remove any unreacted carboxylic acid.

-

The organic layer is dried and concentrated to yield the crude this compound.

-

Part 2: Purification Strategies for High-Purity this compound

Due to the oily nature of the final product and the complexity of the synthesis, rigorous purification is essential to remove unreacted starting materials, reagents, byproducts, and any stereoisomers.[1] A multi-step purification workflow is typically employed.

Caption: General purification workflow for this compound.

Method 1: Liquid-Liquid Extraction

This is the first line of defense in purification, performed after the reaction workup.[17] Its purpose is to perform a bulk separation of the desired organic product from water-soluble impurities, such as salts and the byproducts of the HWE and Wittig reactions. The choice of pH during the extraction is critical; for instance, after the esterification, washing with a mild base will deprotonate and solubilize any remaining carboxylic acid starting material into the aqueous layer, effectively separating it from the neutral ester product.

Method 2: Column Chromatography

Flash column chromatography over silica gel is the workhorse for purifying prostaglandin analogs. It separates compounds based on their polarity. A carefully chosen solvent system (eluent), typically a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate), is used. By gradually increasing the polarity of the eluent, compounds are eluted from the column in order of increasing polarity. This compound, being a moderately polar molecule, can be effectively isolated from less polar byproducts and more polar impurities.

Method 3: Crystallization

While this compound itself is an oil, key intermediates in the synthesis may be crystalline.[10] Crystallization can be an exceptionally powerful purification technique for removing closely related impurities, particularly diastereomers. A patent for the synthesis of (+)-cloprostenol describes a crystallization step using a mixture of ethyl acetate and n-hexane to purify a key intermediate.[18] If an intermediate can be crystallized to a high degree of purity, it ensures that the subsequent steps are cleaner and the final purification of the oily product is less demanding.

| Technique | Primary Purpose | Advantages | Disadvantages |

| Liquid-Liquid Extraction | Initial bulk separation of aqueous/organic soluble impurities. | Fast, inexpensive, high capacity. | Low resolution; cannot separate similar compounds. |

| Column Chromatography | Primary purification to separate compounds by polarity. | High resolution, versatile for a wide range of compounds. | Can be time-consuming, requires significant solvent, potential for product loss on the column. |

| Crystallization | Purification of solid intermediates to remove isomers and impurities. | Can provide exceptionally high purity, scalable. | Not applicable to oils; requires screening for suitable solvent systems. |

| Preparative HPLC | Final polishing to achieve very high purity (>99%). | Highest resolution, excellent for removing trace impurities and isomers. | Expensive, low throughput, requires specialized equipment. |

Part 3: Analytical Validation and Quality Control

Final product validation is non-negotiable. A suite of analytical techniques must be employed to confirm the identity, purity, and stereochemistry of the synthesized this compound.

-

High-Performance Liquid Chromatography (HPLC): This is the primary method for assessing the purity of the final compound. When coupled with a mass spectrometer (LC/MS), it provides both purity data (from the HPLC trace) and molecular weight confirmation (from the MS data), definitively identifying the product.[4][19]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the precise chemical structure of the molecule. The chemical shifts, splitting patterns, and integrations of the various peaks provide a detailed map of the molecule's carbon-hydrogen framework, confirming that the synthesis was successful.

-

Chiral Chromatography: To ensure the correct enantiomer has been synthesized, chiral HPLC is often employed. This technique can separate enantiomers, confirming the enantiomeric purity of the final product.

By combining a robust, stereocontrolled synthesis with a multi-step purification and validation workflow, researchers and drug development professionals can confidently produce high-purity this compound for further study and application.

References

- EP1721894A1 - Process for the synthesis of prostaglandin derivatives - Google Patents. (n.d.). Google Patents.

-

Ghochikyan, A. (2025). This compound | Synthetic prostaglandin analog. Cosmetic Ingredients Guide. Retrieved January 23, 2026, from [Link]

-

Corey's synthetic route of the Corey lactone. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

-

Tanase, C., & Manciulea, I. (2019). Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs. Molecules, 24(10), 1991. [Link]

- CS276003B6 - method of production of (+)-isomer of cloprostenol - Google Patents. (n.d.). Google Patents.

-

Recent Progress in the Horner-Wadsworth-Emmons Reaction. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

-

FDA Regulated Substance May Be in Lash Boost Ingredients. (2018, April 2). Class Action Lawsuits. Retrieved January 23, 2026, from [Link]

-

Prostaglandin analogues in cosmetics – Literature review, market survey, analytical method development and testing. (n.d.). GOV.UK. Retrieved January 23, 2026, from [Link]

-

Safety Assessment of Ethyl Tafluprostamide and this compound as Used in Cosmetics. (2023, May 19). Cosmetic Ingredient Review. Retrieved January 23, 2026, from [Link]

-

The Unspoken Truth About Prostaglandin (Hormone-Based) Lash Serums. (2020, September 8). adoreyes. Retrieved January 23, 2026, from [Link]

-

New Studies Support Safety of this compound in Cosmetics. (2023, December 4). Cosmetic Ingredient Review. Retrieved January 23, 2026, from [Link]

-

This compound (Explained + Products). (n.d.). INCIDecoder. Retrieved January 23, 2026, from [Link]

-

This compound. (n.d.). PubChem. Retrieved January 23, 2026, from [Link]

-

Hamberg, M., & Samuelsson, B. (1973). Detection and Isolation of an Endoperoxide Intermediate in Prostaglandin Biosynthesis. PNAS, 70(3), 899-903. [Link]

-

Scientific Literature Review Notice to Proceed – March 17, 2023. (2023, March 17). Cosmetic Ingredient Review. Retrieved January 23, 2026, from [Link]

-

Horner–Wadsworth–Emmons reaction. (n.d.). Wikipedia. Retrieved January 23, 2026, from [Link]

-

Lapidus, M., Grant, N. H., & Alburn, H. E. (1968). Enzymatic preparation and purification of prostaglandin E2. Journal of Lipid Research, 9(3), 371-373. [Link]

-

Horner-Wadsworth-Emmons Reaction. (n.d.). NROChemistry. Retrieved January 23, 2026, from [Link]

-

Professor Dave Explains. (2023, November 20). Horner-Wadsworth-Emmons Reaction [Video]. YouTube. [Link]

-

Science Ready. (2021, May 5). Esterification: Reflux, Isolation and Purification // HSC Chemistry [Video]. YouTube. [Link]

-

Tanase, C., & Draghici, C. (2012). TRANSFORMATION OF δ-LACTONE IN γ-LACTONE IN THE COREY ROUTE FOR SYNTHESIS OF PROSTAGLANDINS. Revue Roumaine de Chimie, 57(7-8), 717-723. [Link]

-

Kozak, K. R., et al. (2002). The glyceryl ester of prostaglandin E 2 mobilizes calcium and activates signal transduction in RAW264.7 cells. PNAS, 99(21), 13459-13464. [Link]

-

Fustero, S., et al. (2012). Horner–Wadsworth–Emmons reaction as an excellent tool in the synthesis of fluoro-containing biologically important compounds. Organic & Biomolecular Chemistry, 10(30), 5565-5576. [Link]

-

NPTEL-NOC IITM. (2022, August 8). Week 3: Lecture 11: Total synthesis of Prostaglandin (Johnson & Stork) [Video]. YouTube. [Link]

-

Pot and time economies in the total synthesis of Corey lactone. (n.d.). RSC Publishing. Retrieved January 23, 2026, from [Link]

Sources

- 1. medkoo.com [medkoo.com]

- 2. This compound (Explained + Products) [incidecoder.com]

- 3. This compound | Synthetic prostaglandin analog | Cosmetic Ingredients Guide [ci.guide]

- 4. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 5. cir-safety.org [cir-safety.org]

- 6. grandecosmetics.com [grandecosmetics.com]

- 7. This compound | C25H35ClO6 | CID 59938277 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. EP1721894A1 - Process for the synthesis of prostaglandin derivatives - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pot and time economies in the total synthesis of Corey lactone - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 14. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

- 15. Horner–Wadsworth–Emmons reaction as an excellent tool in the synthesis of fluoro-containing biologically important compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 16. m.youtube.com [m.youtube.com]

- 17. Enzymatic preparation and purification of prostaglandin E2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. CS276003B6 - method of production of (+)-isomer of cloprostenol - Google Patents [patents.google.com]

- 19. Buy (+)-Cloprostenol isopropyl ester (EVT-263907) | 157283-66-4 [evitachem.com]

Pharmacological Profile of Isopropyl Cloprostenate: A Technical Guide for Researchers

Executive Summary

Isopropyl Cloprostenate, a synthetic analog of prostaglandin F2α (PGF2α), is a potent agonist of the prostaglandin F receptor (FP receptor). Initially explored for its ocular hypotensive effects, it has gained significant attention in the cosmetic industry for its ability to promote eyelash growth. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, designed for researchers, scientists, and drug development professionals. We will delve into its mechanism of action, receptor binding affinity, in vitro and in vivo pharmacology, and available pharmacokinetic and safety data. This document aims to be a valuable resource by not only presenting established data but also by providing insights into the experimental methodologies used to characterize this compound.

Introduction and Chemical Properties

This compound is the isopropyl ester prodrug of cloprostenol, a potent synthetic PGF2α analog.[1] The esterification enhances its lipophilicity, facilitating its penetration across biological membranes. Following administration, it is hydrolyzed by endogenous esterases to its biologically active free acid form, cloprostenol.[1]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 157283-66-4 | [2] |

| Molecular Formula | C25H35ClO6 | MedKoo Biosciences |

| Molecular Weight | 467.00 g/mol | MedKoo Biosciences |

| Log POW (calculated) | 5.15 | SCCS Opinion |

Mechanism of Action: A Potent FP Receptor Agonist

The primary mechanism of action of this compound is its selective agonism at the prostaglandin F receptor (FP receptor), a G-protein coupled receptor (GPCR).[3] The binding of the active metabolite, cloprostenol, to the FP receptor initiates a cascade of intracellular signaling events.

Activation of the FP receptor typically couples to the Gq/11 family of G proteins, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[3] This elevation in intracellular calcium is a key event mediating the diverse physiological effects of this compound.[3]

Caption: FP Receptor Signaling Pathway.

Receptor Binding and Functional Potency

Table 2: Receptor Binding Affinity and In Vitro Potency of this compound

| Parameter | Value | Cell/Tissue System | Source |

| Ki (FP Receptor) | 28 nM | Not specified | [3] |

| IC50 (Adipogenesis Inhibition) | ~3 x 10⁻¹² M | Rat adipocyte precursors | [3] |

The reported Ki value of 28 nM indicates a high binding affinity for the FP receptor.[3] Furthermore, its picomolar potency in inhibiting adipogenesis in vitro highlights its significant biological activity at very low concentrations.[3]

In Vitro Experimental Protocols

To characterize the pharmacological profile of compounds like this compound, specific in vitro assays are indispensable. Below are representative protocols for key experiments.

Radioligand Receptor Binding Assay (Filtration Method)

This assay quantifies the affinity of a test compound for a specific receptor.

Objective: To determine the inhibition constant (Ki) of this compound for the FP receptor.

Methodology:

-

Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing the human FP receptor.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EDTA.

-

Radioligand: [3H]-PGF2α (a known high-affinity ligand for the FP receptor).

-

Competition Binding:

-

In a 96-well plate, combine the cell membranes, a fixed concentration of [3H]-PGF2α, and varying concentrations of unlabeled this compound (or its active metabolite).

-

For total binding, omit the unlabeled ligand.

-

For non-specific binding, include a high concentration of unlabeled PGF2α.

-

-

Incubation: Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to minimize non-specific binding.

-

Scintillation Counting: Place the filter discs in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) is determined using non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Intracellular Calcium Mobilization Assay

This functional assay measures the ability of a compound to activate the FP receptor and trigger a downstream signaling event.

Objective: To determine the EC50 of this compound for FP receptor activation.

Methodology:

-

Cell Culture: Plate cells expressing the FP receptor (e.g., HEK293 cells) in a 96-well black-walled, clear-bottom plate and culture overnight.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer for 30-60 minutes at 37°C.

-

Washing: Gently wash the cells to remove excess dye.

-

Compound Addition: Use a fluorescence plate reader with an integrated liquid handling system to add varying concentrations of this compound to the wells.

-

Fluorescence Measurement: Measure the fluorescence intensity before and after the addition of the compound. An increase in fluorescence indicates a rise in intracellular calcium.

-

Data Analysis: Plot the change in fluorescence against the logarithm of the agonist concentration. The EC50 value (the concentration of agonist that produces 50% of the maximal response) is determined using a sigmoidal dose-response curve fit.

Caption: In Vitro Calcium Mobilization Assay Workflow.

In Vivo Pharmacology

Animal models have been instrumental in characterizing the in vivo effects of this compound, particularly its ocular pharmacology.

Ocular Effects in Animal Models

Studies in various animal models have demonstrated the potent ocular effects of this compound.[3]

Table 3: Summary of In Vivo Ocular Effects of this compound

| Endpoint | Animal Model | Key Findings | Source |

| Intraocular Pressure (IOP) Reduction | Monkeys | Dose-dependent reduction in IOP. | [3] |

| Pupil Constriction (Miosis) | Cats | Potent induction of miosis. | [3] |

| Conjunctival Hyperemia | Guinea Pigs, Rabbits | Dose-dependent increase in conjunctival blood flow. | [1][3] |

It is noteworthy that while this compound effectively reduces IOP, some studies suggest its efficacy may be lower than other established prostaglandin analogs like latanoprost or travoprost at equivalent doses.[3]

Systemic Effects

The systemic effects of this compound are primarily related to its potent PGF2α mimetic activity. In rodents, its active enantiomer, (+)-cloprostenol, has been shown to terminate pregnancy at very low subcutaneous doses (as low as ~0.125 µg/kg/day).[3]

Pharmacokinetics and Metabolism

As a prodrug, the pharmacokinetic profile of this compound is influenced by its conversion to the active acid, cloprostenol.

-

Absorption: Being more lipophilic than its active metabolite, this compound is expected to have good absorption across membranes.[1]

-

Distribution: Following systemic absorption, this compound can be distributed throughout the body before its metabolic conversion.[1]

-

Metabolism: The primary metabolic pathway is the hydrolysis of the isopropyl ester to form the active compound, cloprostenol.[1]

-

Excretion: Detailed excretion studies for this compound are not widely published.

It is important to note that the toxicokinetics of this compound are expected to differ from that of cloprostenol due to differences in their physicochemical properties and distribution profiles.[1]

Safety and Toxicology

The safety of this compound has been a subject of evaluation, particularly in the context of its use in cosmetic products applied near the eye.[1]

-

Ocular Irritation: In vivo studies have shown a potential for transient ocular irritation and conjunctival hyperemia.[4]

-

Systemic Toxicity: Due to the very low concentrations used in cosmetic formulations and the small application area, the risk of systemic toxicity is considered low.[4]

-

Genotoxicity: While data for this compound is limited, a mutagenic effect has been reported for cloprostenol in an in vitro chromosome aberration assay at high concentrations.[5]

The Scientific Committee on Consumer Safety (SCCS) has expressed concerns about the use of prostaglandin analogues in cosmetic products due to their potent pharmacological activity at very low concentrations.[1]

Analytical Methodologies

The quantification of this compound and its metabolites in biological matrices is essential for pharmacokinetic and toxicokinetic studies. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is a standard and sensitive method for this purpose.

Key Considerations for Analytical Method Development:

-

Sample Preparation: Efficient extraction of the analyte from the biological matrix (e.g., plasma, aqueous humor) is crucial. This may involve liquid-liquid extraction or solid-phase extraction.

-

Chromatographic Separation: A suitable HPLC column and mobile phase are required to achieve good separation of the analyte from endogenous interferences.

-

Mass Spectrometric Detection: Tandem mass spectrometry (MS/MS) provides high selectivity and sensitivity for quantification.

-

Method Validation: The analytical method must be validated according to regulatory guidelines to ensure its accuracy, precision, selectivity, and stability.

Conclusion and Future Directions

This compound is a potent FP receptor agonist with well-documented ocular and systemic effects. Its pharmacological profile is characterized by high receptor affinity and potent in vitro and in vivo activity. While its use in cosmetics has driven much of the recent research, its potent biological activity warrants further investigation for potential therapeutic applications.

Future research should focus on:

-

Detailed Pharmacokinetic Studies: Comprehensive ADME (absorption, distribution, metabolism, and excretion) studies in relevant animal models are needed to better understand its systemic exposure and disposition.

-

Receptor Selectivity Profiling: A thorough investigation of its binding affinity and functional activity at other prostanoid receptors is necessary to fully characterize its selectivity.

-

Long-term Safety Studies: More extensive long-term safety and toxicology studies are required to fully assess the risks associated with chronic exposure.

-

Head-to-Head Comparative Studies: Well-controlled studies directly comparing the potency and efficacy of this compound with other clinically used prostaglandin analogs would be highly valuable.

This technical guide provides a solid foundation for understanding the pharmacology of this compound. As research in this area continues, a more complete picture of its therapeutic potential and safety profile will undoubtedly emerge.

References

-

New Studies Support Safety of this compound in Cosmetics. (2023, December 4). Retrieved from [Link]

-

OPINION on Prostaglandins and prostaglandin-analogues used in cosmetic products - Public Health - European Commission. (2022, February 3). Retrieved from [Link]

-

(PDF) SCCS OPINION on Prostaglandins and their analogues used in cosmetic products - SCCS/1635/21 - Preliminary versio - ResearchGate. (2021, September 27). Retrieved from [Link]

-

SCCS (Scientific Committee on Consumer Safety), Opinion on Prostaglandins and prostaglandin-analogues used in cosmetic products, SCCS/1635/21, preliminary version of 27 September 2021, final version of 3 February 2022. Retrieved from [Link]

Sources

A Technical Guide to Preclinical Evaluation of Isopropyl Cloprostenate

Abstract

Isopropyl Cloprostenate (ICP) is a synthetic prostaglandin F2α (PGF2α) analogue, a class of potent pharmacologically active compounds.[1][2] Originally investigated for their efficacy in reducing intraocular pressure (IOP) in glaucoma, these molecules have garnered significant attention for their cosmetic application in enhancing eyelash growth.[2][3][4] This guide provides a technical framework for the preclinical evaluation of this compound, focusing on the essential studies required to characterize its mechanism of action, efficacy, and safety. It is intended for researchers, scientists, and drug development professionals engaged in the preclinical assessment of prostaglandin analogues for ophthalmic and related applications.

Introduction: The Dual Identity of Prostaglandin Analogues

Prostaglandin analogues (PGAs) were first developed as a primary therapy for glaucoma, a condition characterized by elevated IOP that can lead to optic nerve damage and vision loss.[3][5] An unexpected but consistently observed side effect in clinical trials was the growth of longer, thicker, and darker eyelashes in patients.[4] This discovery led to the development of specific PGA formulations, like the FDA-approved bimatoprost (Latisse), for treating hypotrichiasis (inadequate eyelashes).[4][6]

This compound is a prominent PGA found in numerous over-the-counter cosmetic eyelash growth serums.[3][4] Unlike its pharmaceutical counterparts, the preclinical data supporting its use and safety in cosmetics are less standardized.[3] This guide outlines the critical preclinical studies—from in vitro mechanistic assays to in vivo efficacy and safety models—necessary to build a comprehensive data package for compounds like ICP.

Pharmacology and Mechanism of Action

Prodrug Activation and Receptor Binding

Like many ophthalmic PGAs, this compound is an isopropyl ester prodrug.[7] This formulation enhances its lipophilicity, facilitating penetration through the cornea. Once inside the eye, endogenous esterases hydrolyze the ester linkage, converting ICP into its biologically active free acid form. This free acid is a potent agonist for the prostaglandin F (FP) receptor, a G-protein coupled receptor (GPCR).[8][9]

FP Receptor Signaling Pathway

The primary mechanism for IOP reduction by PGF2α analogues involves enhancing the uveoscleral outflow of aqueous humor, which is the secondary drainage pathway for fluid from the anterior chamber of the eye.[10] The binding of the active ICP metabolite to FP receptors on ciliary muscle cells initiates a specific signaling cascade.[10]

-

Activation: The agonist-bound FP receptor activates the Gq class of G-proteins.[8]

-

Second Messengers: This leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[11]

-

Downstream Effects: These second messengers trigger the release of intracellular calcium and activation of protein kinase C. This cascade ultimately leads to the upregulation and secretion of matrix metalloproteinases (MMPs).[10][12]

-

Physiological Outcome: MMPs remodel the extracellular matrix within the ciliary muscle, reducing hydraulic resistance and increasing the outflow of aqueous humor through the uveoscleral pathway, thereby lowering IOP.[10][13][12]

Data Presentation and Interpretation

Clear presentation of quantitative data is essential for interpretation and comparison.

Table 1: Representative In Vivo IOP Reduction Data in Normotensive Rabbits

| Treatment Group | N | Mean Baseline IOP (mmHg ± SEM) | Max Mean IOP Reduction (mmHg ± SEM) | Time to Max Reduction (Hours) |

| Vehicle | 8 | 19.5 ± 0.4 | 0.8 ± 0.3 | 4 |

| ICP 0.003% | 8 | 19.2 ± 0.5 | 4.1 ± 0.6 | 6 |

| ICP 0.005% | 8 | 19.6 ± 0.3 | 5.8 ± 0.7 | 6 |

| Positive Control | 8 | 19.4 ± 0.4 | 6.2 ± 0.5 | 6 |

| p < 0.05 compared to Vehicle |

Interpretation: The data in Table 1 illustrate a dose-dependent reduction in IOP with this compound, with the 0.005% concentration showing efficacy comparable to a positive control. The peak effect is observed at 6 hours post-administration. Mild, transient hyperemia is a known side effect of this class of drugs and should be carefully documented. [14]

Safety and Toxicological Considerations

While highly effective, the use of PGAs is associated with potential side effects. [3]Preclinical studies must rigorously evaluate these risks.

-

Ocular Irritation: As noted, hyperemia is a common finding. Studies should document its severity and duration.

-

Periorbital Changes: Chronic use of PGAs can be associated with prostaglandin-associated periorbitopathy (PAP), which includes fat loss around the eyes, creating a sunken appearance. [3]While difficult to model in short-term preclinical studies, careful observation of the periorbital region is warranted in longer-term studies.

-

Iris Pigmentation: PGAs can cause a permanent darkening of the iris color. [6]This is a critical safety endpoint to monitor in chronic studies, particularly in animals with pigmented irises.

-

Systemic Exposure: Although topical administration minimizes systemic exposure, pharmacokinetic studies should be conducted to determine the concentration of the active drug in plasma and key organs after ocular dosing. [15]

Conclusion and Translational Relevance

The preclinical evaluation of this compound requires a multi-faceted approach. In vitro assays are essential to confirm the mechanism of action at the FP receptor and to rule out overt cytotoxicity. Subsequent in vivo studies in appropriate animal models provide the critical efficacy data regarding IOP reduction and establish the initial safety and tolerability profile.

Together, these studies form the scientific foundation required to justify the progression of a compound into clinical development for therapeutic indications or to substantiate safety claims for cosmetic applications. A thorough and well-documented preclinical package is the cornerstone of responsible drug and cosmetic development.

References

- Longer lashes, lasting damage? What to know about lash serums. (2025).

- Gaddis, B. (2020). Know the ocular effects of eyelash growth serums. Optometry Times.

- New Studies Support Safety of this compound in Cosmetics. (2023). Personal Care Products Council.

- Lindsey, J. D. (2001). The mechanism of action of prostaglandins on uveoscleral outflow. PubMed - NIH.

- Sales, K. J., et al. (2004). Expression, localization, and signaling of prostaglandin F2 alpha receptor in human endometrial adenocarcinoma. PubMed - NIH.

- Mermoud, A., et al. (1995). Measurement of rabbit intraocular pressure with the Tono-Pen. PubMed - NIH.

- Samy, A. (2018). Animal Models of Glaucoma. PMC - NIH.

- Pañeda, C., et al. (2015). Effects of Four Formulations of Prostaglandin Analogs on Eye Surface Cells.

- American Academy of Ophthalmology. (2019). What You Should Know About Eyelash Growth Serums.

- European Commission. (2022). OPINION on Prostaglandins and prostaglandin-analogues used in cosmetic products. Public Health.

- Toris, C. B., et al. (2008).

- Kaufman, P. L., et al. (1998). Continuous measurement of intraocular pressure in rabbits by telemetry. IOVS.

- Denis, P., et al. (2007). Clinical utility and differential effects of prostaglandin analogs in the management of raised intraocular pressure and ocular hypertension. PMC - PubMed Central.

- Gulati, A., et al. (2007). Estimation of Intraocular Pressure in Rabbits Using Noncontact Tonometer. Journals on Portico.

- INCIDecoder. (n.d.).

- Patsnap Synapse. (2024). What are PGF2α agonists and how do they work?.

- Alm, A. (2008). The Pharmacology of Prostaglandin Analogues. Ento Key.

- Crawford, K., et al. (2001). Effects of Prostaglandins on the Aqueous Humor Outflow Pathways.

- Biology Stack Exchange. (2018).

- Review of Ophthalmology. (2010). Uveoscleral Outflow: A Better Way to Go?.

- Comparative Biosciences, Inc. (n.d.).

- Lee, S. K., et al. (2012). Effects of General Anesthesia on Intraocular Pressure in Rabbits. PMC - PubMed Central.

- Frenkel, R. E., et al. (1996). Comparison of three tonometers for measuring intraocular pressure in rabbits.

Sources

- 1. health.ec.europa.eu [health.ec.europa.eu]

- 2. This compound (Explained + Products) [incidecoder.com]

- 3. citystgeorges.ac.uk [citystgeorges.ac.uk]

- 4. optometrytimes.com [optometrytimes.com]

- 5. Effects of Prostaglandin Analogues on Aqueous Humor Outflow Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aao.org [aao.org]

- 7. Clinical utility and differential effects of prostaglandin analogs in the management of raised intraocular pressure and ocular hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Expression, localization, and signaling of prostaglandin F2 alpha receptor in human endometrial adenocarcinoma: regulation of proliferation by activation of the epidermal growth factor receptor and mitogen-activated protein kinase signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. What are PGF2α agonists and how do they work? [synapse.patsnap.com]

- 10. The mechanism of action of prostaglandins on uveoscleral outflow - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. biology.stackexchange.com [biology.stackexchange.com]

- 12. reviewofophthalmology.com [reviewofophthalmology.com]

- 13. researchgate.net [researchgate.net]

- 14. The Pharmacology of Prostaglandin Analogues | Ento Key [entokey.com]

- 15. cir-safety.org [cir-safety.org]

Isopropyl Cloprostenate solubility in DMSO and other organic solvents

An In-Depth Technical Guide to the Solubility of Isopropyl Cloprostenate for Researchers and Formulation Scientists

Authored by: A Senior Application Scientist

Abstract

This compound (CAS 157283-66-4), a synthetic analogue of prostaglandin F2α, is a potent pharmacologically active compound utilized in cosmetic applications for eyelash enhancement and in various research contexts.[1][2] Its efficacy in biological systems is fundamentally dependent on its successful delivery to the target site, a process that begins with its dissolution in an appropriate solvent. As a hydrophobic, lipophilic molecule, this compound presents formulation challenges, being practically insoluble in water.[3][4] This guide provides a comprehensive technical overview of the solubility of this compound in dimethyl sulfoxide (DMSO) and other common organic solvents. It is intended to equip researchers, scientists, and drug development professionals with the critical data and procedural knowledge necessary for the effective preparation of stock solutions, formulation development, and execution of robust in vitro and in vivo studies.

Introduction to this compound: A Profile

This compound is a functional analogue of Prostaglandin F2α (PGF2α), a class of physiologically active lipid compounds.[5][6] Its structure is characterized by an esterified carboxyl group, which enhances its lipid solubility and allows for improved absorption and bioavailability compared to its parent compounds.[7] The molecule acts as a selective agonist for the prostaglandin F₂α (FP) receptor.[5] This interaction initiates a cascade of cellular events that are central to its biological activity.

Mechanism of Action: The FP Receptor Pathway

Understanding the mechanism of action is crucial as it informs the concentrations required for biological effect, which in turn dictates the necessary solubility. This compound's agonism at the G-protein–coupled FP receptor triggers signaling pathways that elevate intracellular calcium levels.[5] This mechanism is responsible for its diverse physiological effects, from modulating cellular differentiation to influencing smooth muscle contraction.[4][5]

Physicochemical Properties

A foundational understanding of this compound's physicochemical properties is essential for predicting its solubility behavior.

| Property | Value | Source |

| CAS Number | 157283-66-4 | [8] |

| Molecular Formula | C₂₅H₃₅ClO₆ | [8] |

| Molecular Weight | 467.0 g/mol | [8] |

| Appearance | Oily liquid | [5] |

| Nature | Hydrophobic | [3] |

Quantitative Solubility Profile

Due to its hydrophobic nature, this compound is practically insoluble in aqueous solutions but exhibits high solubility in various organic solvents.[3][4] This characteristic necessitates the use of organic solvents to prepare concentrated stock solutions for research and formulation.

High Solubility in Key Organic Solvents

Dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and ethanol are the most effective and commonly used solvents for dissolving this compound. Quantitative data from chemical suppliers consistently demonstrates high solubility in these solvents.

| Solvent | Solubility (mg/mL) | Molar Equivalent (mM) | Source |

| Dimethyl Sulfoxide (DMSO) | ~100 mg/mL | ~214.13 mM | [5][9] |

| Dimethylformamide (DMF) | ~100 mg/mL | ~214.13 mM | [5][9] |

| Ethanol | ~100 mg/mL | ~214.13 mM | [5] |

| Methanol | Soluble | Not specified | [4] |

Expert Insight: The high solubility in DMSO and ethanol (~100 mg/mL) makes them ideal choices for creating highly concentrated stock solutions.[5] This is particularly advantageous as it minimizes the volume of organic solvent introduced into an experimental system (e.g., a cell culture medium), thereby reducing the risk of solvent-induced artifacts or toxicity.[10]

Limited Aqueous & Buffer Solubility

As expected for a lipophilic compound, this compound has very poor water solubility.[3] While specific quantitative data for pure water is scarce, it is consistently reported as "practically insoluble".[4] Some solubility can be achieved in buffered aqueous solutions, though it remains low.

| Solvent | Solubility (mg/mL) | Molar Equivalent (mM) | Source |

| PBS (pH 7.2) | ~10.0 mg/mL | ~21.41 mM | [5] |

Trustworthiness Check: When preparing dilutions from an organic stock into an aqueous buffer, it is critical to ensure the final concentration of the organic solvent is low. High residual solvent concentrations can lead to the compound precipitating out of the aqueous solution.[9] Always add the stock solution to the buffer with vigorous vortexing and visually inspect for any signs of precipitation.

Standard Protocol for Solubility Determination

To ensure reproducible and accurate results, a standardized protocol for determining equilibrium solubility is essential. The following workflow is adapted from established guidelines for active pharmaceutical ingredients (APIs).[11]

Materials and Equipment

-

This compound (high purity)

-

Selected solvents (e.g., DMSO, Ethanol, PBS pH 7.2)

-

Analytical balance

-

Vials with screw caps

-

Orbital shaker or rotator with temperature control (set to 37 ± 1 °C for physiological relevance)

-

Centrifuge or syringe filters (e.g., 0.22 µm PTFE)

-

Validated analytical method (e.g., HPLC-UV) for concentration measurement

Experimental Workflow

Step-by-Step Methodology

-

Preparation: Add an excess amount of this compound to a glass vial. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Solvent Addition: Add a precise volume of the desired solvent to the vial.

-

Equilibration: Seal the vial and place it in an orbital shaker set to the desired temperature (e.g., 25°C for room temperature or 37°C for physiological conditions). Agitate continuously.[11]

-

Sampling: At predetermined time points (e.g., 2, 4, 8, 24, 48 hours), cease agitation and allow the solid to settle.

-

Separation: Carefully withdraw a sample of the supernatant. Immediately separate the dissolved compound from any undissolved solid using either high-speed centrifugation or a chemically inert syringe filter (e.g., PTFE for organic solvents).[11] This step is critical to prevent artificially high readings from suspended microparticles.

-

Analysis: Quantify the concentration of this compound in the clear supernatant or filtrate using a validated, stability-indicating analytical method like HPLC.

-

Determination of Equilibrium: Plot the measured concentration against time. Equilibrium solubility is determined when the concentration reaches a plateau and does not significantly change between two consecutive time points.[11]

Practical Considerations for Laboratory Use

Preparing and Storing Stock Solutions

-

Solvent Choice: For most in vitro biological assays, DMSO is the preferred solvent for the primary stock solution due to its high solubilizing power and miscibility with aqueous media.

-

Procedure: To prepare a stock solution, directly weigh the required mass of this compound into a vial and add the calculated volume of DMSO to achieve the target concentration (e.g., 100 mg/mL). If the compound is supplied in a solvent like ethanol, this can be carefully evaporated under a gentle stream of nitrogen before reconstituting in the desired solvent.[9]

-

Storage: Store stock solutions at -20°C for long-term stability (months to years).[5][9] For short-term use (days to weeks), storage at 4°C is acceptable.[5] Always store in tightly sealed vials to prevent absorption of atmospheric moisture, especially with DMSO.

Dilution into Aqueous Media

Precipitation is a major risk when diluting a concentrated organic stock solution into an aqueous buffer or cell culture medium.

-

Best Practice: To minimize precipitation, rapidly introduce the small volume of stock solution into the larger volume of aqueous media while vortexing or stirring vigorously. This rapid dispersion helps prevent localized supersaturation.

-

Solvent Concentration Limit: For cell-based assays, the final concentration of DMSO should typically be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity.[10] Always run a vehicle control (media with the same final concentration of DMSO) in your experiments.

-

Visual Inspection: After dilution, always visually inspect the solution against a light source for any signs of cloudiness or precipitate. If observed, the solution is not homogenous, and the effective concentration of the dissolved compound will be lower than intended.

Conclusion

This compound is a hydrophobic molecule with excellent solubility in polar aprotic solvents like DMSO and DMF, as well as in alcohols such as ethanol, reaching concentrations of approximately 100 mg/mL.[5][9] This makes these solvents ideal for preparing concentrated stock solutions for research and development. Conversely, its solubility in aqueous media is very limited, a critical factor that must be managed carefully during the preparation of working solutions for biological assays to avoid precipitation and ensure accurate, reproducible results. By employing the standardized protocols and practical handling techniques outlined in this guide, researchers can confidently prepare and utilize this compound solutions, ensuring the integrity and validity of their experimental outcomes.

References

-

Cosmetic Ingredient Review. (2023). Safety Assessment of Ethyl Tafluprostamide and this compound as Used in Cosmetics. CIR-Safety.org.

-

Scientific Committee on Consumer Safety (SCCS). (2022). OPINION on Prostaglandins and prostaglandin-analogues used in cosmetic products. European Commission.

-

MedKoo Biosciences. This compound | CAS#157283-66-4. MedKoo.com.

-

Cosmetic Ingredients Guide. (2025). This compound | Synthetic prostaglandin analog.

-

Grande Cosmetics. Truth About this compound. GrandeCosmetics.com.

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.

-

ChemWhat. (+)-Cloprostenol isopropyl ester CAS#: 157283-66-4. ChemWhat.com.

-

GOV.UK. (n.d.). Prostaglandin analogues in cosmetics – Literature review, market survey, analytical method development and testing.

-

Cosmetic Ingredient Review. (2024). Safety Assessment of Ethyl Tafluprostamide and this compound as Used in Cosmetics. CIR-Safety.org.

-

Cosmetic Ingredient Review. (2023). Safety Assessment of Ethyl Tafluprostamide and this compound as Used in Cosmetics. CIR-Safety.org.

-

Wikipedia. (n.d.). Prostaglandin F2alpha.

-

World Health Organization (WHO). (n.d.). Proposal to waive in vivo bioequivalence requirements for WHO Model List of Essential Medicines immediate-release, solid oral dosage forms (Annex 4).

-

Cayman Chemical. (2021). (+)-Cloprostenol isopropyl ester - PRODUCT INFORMATION. Caymanchem.com.

-

MDPI. (2022). Aqueous Prostaglandin Eye Drop Formulations.

-

Camras, C. B., & Alm, A. (1997). Initial clinical studies with prostaglandins and their analogues. Survey of Ophthalmology, 41 Suppl 2, S61–S68.

-

ACS Publications. (2025). Estimating the Solubility of Active Pharmaceutical Ingredients Using Molecular Dynamics. Crystal Growth & Design.

-

World Health Organization (WHO). (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION.

-

Google Patents. (n.d.). US20130211128A1 - Process for the Preparation of Prostaglandin Analogues.

-

CymitQuimica. CAS 157283-66-4: Cloprostenol isopropyl ester. Cymitquimica.com.

-

IntechOpen. (2012). Experimental and Computational Methods Pertaining to Drug Solubility.

-

ResearchGate. (2014). How to enhance drug solubility for in vitro assays?.

-

Cayman Chemical. (n.d.). Prostaglandin F2α (Dinoprost, PGF2α, CAS Number: 551-11-1).

-

Taizhou Crene Biotechnology Co., Ltd. D-Cloprostenol isopropyl ester cas 157283-66-4. Crenebio.com.

-

FDA. (2025). Compilation of FDA Guidance and Resources for in vitro Dissolution Testing of Immediate Release Solid Oral Dosage Forms.

-

National Institutes of Health (NIH). (n.d.). Drug Solubility: Importance and Enhancement Techniques.

-

ChemBK. prostaglandin F2-alpha. Chembk.com.

-

Sigma-Aldrich. Prostaglandin F2α =99 ,syntheticNo,powder 38562-01-5. Sigmaaldrich.com.

Sources

- 1. This compound | Synthetic prostaglandin analog | Cosmetic Ingredients Guide [ci.guide]

- 2. grandecosmetics.com [grandecosmetics.com]

- 3. health.ec.europa.eu [health.ec.europa.eu]

- 4. chemwhat.com [chemwhat.com]

- 5. medkoo.com [medkoo.com]

- 6. Prostaglandin F2alpha - Wikipedia [en.wikipedia.org]

- 7. CAS 157283-66-4: Cloprostenol isopropyl ester | CymitQuimica [cymitquimica.com]

- 8. This compound | C25H35ClO6 | CID 59938277 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. researchgate.net [researchgate.net]

- 11. who.int [who.int]

Introduction: Isopropyl Cloprostenate and the Prostaglandin F2α Receptor

An In-Depth Technical Guide to Isopropyl Cloprostenate Downstream Signaling Pathways

This compound is a synthetic functional analog of prostaglandin F2α (PGF2α).[1][2] Originally developed for veterinary use, its potent biological activity has led to its repurposing in cosmetic applications, notably in eyelash enhancing serums, due to its ability to prolong the anagen (growth) phase of the hair cycle.[3][4] The primary molecular target of this compound is the Prostaglandin F2α Receptor, known as the FP receptor.[5][6]

The FP receptor is a canonical member of the G-protein coupled receptor (GPCR) superfamily.[5] Upon binding of an agonist like PGF2α or this compound, the receptor undergoes a conformational change, enabling it to couple with and activate intracellular heterotrimeric G-proteins. This guide delineates the core signaling cascades initiated by this activation, providing researchers with a mechanistic framework and validated experimental protocols to investigate these pathways.

Part 1: The Canonical Gq/11 Signaling Cascade

The predominant signaling pathway engaged by the activated FP receptor is through its coupling to Gαq/11 proteins.[7][8] This initiates a well-characterized cascade that results in the mobilization of intracellular calcium and the activation of Protein Kinase C (PKC), two pivotal events in cellular signaling.

Mechanism of Gq/11 Activation

-

Receptor-Ligand Binding: this compound binds to the orthosteric site of the FP receptor.

-

G-Protein Coupling: The activated receptor acts as a Guanine Nucleotide Exchange Factor (GEF), promoting the exchange of GDP for GTP on the Gαq subunit.[7]

-

PLCβ Activation: The GTP-bound Gαq subunit dissociates from the Gβγ dimer and activates its primary effector, Phospholipase C-β (PLCβ).[7][8]

-

Second Messenger Generation: PLCβ catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[7][9]

-

Calcium Mobilization & PKC Activation: IP3, being water-soluble, diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored Ca2+ into the cytosol.[7][10] The resulting increase in intracellular Ca2+ and the membrane-bound DAG synergistically activate classical isoforms of Protein Kinase C (PKC).[9][11]

This canonical pathway is fundamental to many of the physiological effects of PGF2α, including smooth muscle contraction and cellular proliferation.[12]

Caption: FP receptor-mediated activation of the Rho/ROCK signaling pathway.

Experimental Validation: Measuring RhoA Activation

Direct measurement of active, GTP-bound RhoA is the most definitive way to confirm pathway engagement.

This method is an ELISA-based assay that specifically captures and detects the active, GTP-bound form of RhoA from cell lysates, offering higher throughput than traditional pull-down assays. [13][14] Methodology:

-

Cell Culture and Stimulation: Culture FP receptor-expressing cells to ~70-80% confluency. Serum-starve the cells overnight to reduce basal RhoA activity. [15]Stimulate with this compound for a short duration (e.g., 2-5 minutes).

-

Lysis: Immediately wash cells with ice-cold PBS and lyse using the provided ice-cold lysis buffer. [16]3. Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading. Normalize all samples to the same concentration (e.g., 1 mg/mL). [16]4. G-LISA Assay:

-

Add the normalized cell lysates to the wells of a Rho-GTP affinity plate. The plate is coated with a protein that specifically binds GTP-bound RhoA.

-

Incubate for 30 minutes at 4°C with agitation to allow for the capture of active RhoA. [14] * Wash the wells to remove unbound proteins.

-

Add a specific primary antibody against RhoA and incubate for 45 minutes. [15] * Wash, then add an HRP-conjugated secondary antibody and incubate for another 45 minutes. [15] * Wash thoroughly, then add HRP detection reagent and measure the absorbance (e.g., 490 nm) or luminescence using a microplate reader. [13][15]5. Data Analysis: The signal is directly proportional to the amount of active RhoA in the sample. Compare the signal from stimulated cells to that of unstimulated controls.

-

Part 3: Signal Integration - The MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK) cascade, particularly the Extracellular signal-Regulated Kinase (ERK) branch, is a crucial signaling hub that integrates inputs from various receptors to regulate gene expression, cell proliferation, and survival. [17][18]The FP receptor is a known activator of the MAPK/ERK pathway. [19][20]

Mechanism of MAPK/ERK Activation

FP receptor-mediated ERK activation can occur through multiple mechanisms, demonstrating significant signal integration:

-

PKC-Dependent Activation: Classical and novel PKC isoforms, activated by the canonical Gq pathway, can phosphorylate and activate components of the MAPK cascade, such as the upstream kinase Raf. [19]* Receptor Tyrosine Kinase (RTK) Transactivation: GPCRs can induce the release of growth factors (e.g., heparin-binding EGF) or activate matrix metalloproteinases that cleave and release membrane-bound growth factors. These factors then bind to and activate their respective RTKs, such as the Epidermal Growth Factor Receptor (EGFR), which in turn robustly activates the Ras/Raf/MEK/ERK cascade. [19][21] Once activated via phosphorylation by the upstream kinase MEK1/2, ERK1/2 (p44/p42) can phosphorylate a multitude of cytoplasmic and nuclear targets. [17][21]

Caption: Experimental workflow for quantifying ERK1/2 activation via Western Blot.

Experimental Validation: Detecting ERK1/2 Phosphorylation

The gold-standard method for quantifying ERK activation is to measure its phosphorylation state by Western Blot.

This protocol allows for the sensitive detection of phosphorylated ERK1/2 (p-ERK) and subsequent normalization to the total amount of ERK1/2 protein in the same sample. [22] Methodology:

-

Cell Stimulation and Lysis: Culture and serum-starve cells as previously described. Stimulate with this compound for various time points (e.g., 2, 5, 10, 30 minutes) to capture the peak response. Immediately place on ice, wash with cold PBS, and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

-

Sample Preparation: Mix a standardized amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and heat at 95°C for 5 minutes. [23]4. SDS-PAGE and Transfer: Separate proteins by size on an SDS-polyacrylamide gel (e.g., 10%). Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane for 1 hour at room temperature in Tris-buffered saline with 0.1% Tween-20 (TBST) containing 5% Bovine Serum Albumin (BSA) to prevent non-specific antibody binding. [23]6. Primary Antibody (p-ERK): Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated ERK1/2 (Thr202/Tyr204), diluted in 5% BSA/TBST. [23]7. Washing and Secondary Antibody: Wash the membrane three times for 5-10 minutes each in TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. [22]8. Detection: Wash the membrane again as in the previous step. Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imager or X-ray film. [22]9. Stripping and Re-probing (Total ERK):

-

To normalize for protein loading, the same membrane must be probed for total ERK. Incubate the membrane in a mild stripping buffer for 15-30 minutes at room temperature to remove the first set of antibodies. [22] * Wash thoroughly, re-block the membrane, and then incubate with a primary antibody that recognizes total ERK1/2 (both phosphorylated and unphosphorylated forms).

-

Repeat the secondary antibody incubation and detection steps.

-

-

Data Analysis: Use densitometry software to quantify the band intensity for both p-ERK and total ERK. Calculate the ratio of p-ERK to total ERK for each sample to determine the normalized level of ERK activation. [22]

Summary of Quantitative Data

The following table summarizes the key quantitative outputs from the described experimental protocols, which are essential for characterizing the pharmacological profile of this compound at the FP receptor.

| Assay Type | Pathway Measured | Key Parameter | Typical Unit | Significance |

| Calcium Mobilization | Gq/11 | EC50 | Molar (M) | Measures potency for initiating Ca2+ signaling |

| IP1 Accumulation | Gq/11 (PLC) | EC50 | Molar (M) | Measures potency for cumulative PLC activation |

| G-LISA RhoA Activation | Rho/ROCK | Fold Activation | Fold over Basal | Quantifies the magnitude of RhoA activation |

| Western Blot (p-ERK) | MAPK/ERK | Fold Activation | Fold over Basal | Quantifies the magnitude of ERK phosphorylation |

References

-

Title: G-LISA RhoA Activation Assay Biochem Kit - Cytoskeleton, cat number : BK124 Source: Cytoskeleton, Inc. URL: [Link]

-

Title: Know the ocular effects of eyelash growth serums Source: Optometry Times URL: [Link]

-

Title: Prostaglandin F receptor - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Gq alpha subunit - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Biasing the Prostaglandin F2α Receptor Responses toward EGFR-Dependent Transactivation of MAPK Source: PMC - NIH URL: [Link]

-

Title: Western blot band for Erk and phopho(p) Source: ResearchGate URL: [Link]

-

Title: A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists Source: PMC - NIH URL: [Link]

-

Title: RhoA-ROCK2 signaling possesses complex pathophysiological functions in cancer progression and shows promising therapeutic potential Source: PubMed Central URL: [Link]

-

Title: Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors Source: PMC - NIH URL: [Link]

-

Title: Health Notes: The natural eyelash growth enhancer that's safe and really works Source: YOU Magazine URL: [Link]

-

Title: G-LISA™ RhoA Activation Assay Biochem Kit (Luminometry Based) Source: Cytoskeleton, Inc. URL: [Link]

-

Title: Prostaglandin E2 and F2α activate the FP receptor and up-regulate cyclooxygenase-2 expression via the cyclic AMP response element Source: NIH URL: [Link]

-

Title: An experimental strategy to probe Gq contribution to signal transduction in living cells Source: PMC - NIH URL: [Link]

-

Title: Rho Signaling Pathway Source: Creative Diagnostics URL: [Link]

-

Title: PG F2α Receptor: A Promising Therapeutic Target for Cardiovascular Disease Source: Frontiers in Pharmacology URL: [Link]

-

Title: this compound (Explained + Products) Source: INCIDecoder URL: [Link]

-

Title: Effect of the Rho-Kinase/ROCK Signaling Pathway on Cytoskeleton Components Source: MDPI URL: [Link]

-

Title: Gq Pathway Of G-Protein-Coupled Receptors Explained | Clip Source: YouTube URL: [Link]

-

Title: MAPK/ERK Pathway as a Central Regulator in Vertebrate Organ Regeneration Source: MDPI URL: [Link]

-

Title: ELISA Protocol Source: Assay Biotechnology Inc URL: [Link]

-

Title: RhoA G-LISA Activation Assay (colorimetric) (BK124-GRP) Source: Universal Biologicals URL: [Link]

-

Title: this compound | Synthetic prostaglandin analog Source: Cosmetic Ingredients Guide URL: [Link]

-

Title: MAPK-ERK Signaling Pathway Source: Elabscience URL: [Link]

-

Title: Signal Transduction 1: G Protein Coupled Receptors Source: UW Pressbooks URL: [Link]

-

Title: Colorimetric RhoB GTPase Activity Assay Source: PMC - NIH URL: [Link]

-

Title: Gαq GPCR assays Source: ION Biosciences URL: [Link]

-

Title: The Unspoken Truth About Prostaglandin (Hormone-Based) Lash Serums Source: adoreyes URL: [Link]

-

Title: PGF2α-FP Receptor Ameliorates Senescence of VSMCs in Vascular Remodeling by Src/PAI-1 Signal Pathway Source: Hindawi URL: [Link]

-

Title: InstantOne ELISA 96 Well Test Manual Source: Fisher Scientific URL: [Link]

-

Title: MAPK/ERK pathway - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Pathway analysis for Gαq and Gαq/11 Source: ResearchGate URL: [Link]

-

Title: Phospho-ERK Assays - Assay Guidance Manual Source: NCBI Bookshelf URL: [Link]

-

Title: Prostaglandin FP receptor antagonists: discovery, pharmacological characterization and therapeutic utility Source: ResearchGate URL: [Link]

-

Title: Western blot assay for the expression of pErk 1 and 2 and total Erk 1 and 2 Source: ResearchGate URL: [Link]

-

Title: Activation of FP prostanoid receptor isoforms leads to Rho-mediated changes in cell morphology and in the cell cytoskeleton Source: PubMed URL: [Link]

-

Title: Duplexed Screening of GPCRs to Measure Calcium and β-Arrestin Source: YouTube URL: [Link]

-

Title: An overview of Ca2+ mobilization assays in GPCR drug discovery Source: PubMed URL: [Link]

Sources

- 1. This compound (Explained + Products) [incidecoder.com]

- 2. This compound | Synthetic prostaglandin analog | Cosmetic Ingredients Guide [ci.guide]

- 3. Health Notes: The natural eyelash growth enhancer that’s safe and really works — Beauty Bible [beautybible.com]

- 4. adoreyes.com [adoreyes.com]

- 5. Prostaglandin F receptor - Wikipedia [en.wikipedia.org]

- 6. PGF2α-FP Receptor Ameliorates Senescence of VSMCs in Vascular Remodeling by Src/PAI-1 Signal Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Gq alpha subunit - Wikipedia [en.wikipedia.org]

- 8. An experimental strategy to probe Gq contribution to signal transduction in living cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Signal Transduction 1: G Protein Coupled Receptors – Signal Transduction 1: G Protein Coupled Receptors [uw.pressbooks.pub]

- 10. ionbiosciences.com [ionbiosciences.com]

- 11. m.youtube.com [m.youtube.com]

- 12. Frontiers | PG F2α Receptor: A Promising Therapeutic Target for Cardiovascular Disease [frontiersin.org]

- 13. universalbiologicals.com [universalbiologicals.com]

- 14. Colorimetric RhoB GTPase Activity Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 15. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 16. sc.edu [sc.edu]

- 17. MAPK-ERK Signaling Pathway - Elabscience [elabscience.com]

- 18. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 19. Biasing the Prostaglandin F2α Receptor Responses toward EGFR-Dependent Transactivation of MAPK - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Prostaglandin E2 and F2α activate the FP receptor and up-regulate cyclooxygenase-2 expression via the cyclic AMP response element - PMC [pmc.ncbi.nlm.nih.gov]

- 21. MAPK/Erk in Growth and Differentiation | Cell Signaling Technology [cellsignal.com]

- 22. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Western blot for phosphorylated proteins | Abcam [abcam.com]

Methodological & Application

Isopropyl Cloprostenate: In Vitro Application Notes and Protocols for Cellular Research

This comprehensive technical guide provides researchers, scientists, and drug development professionals with detailed application notes and protocols for the in vitro use of Isopropyl Cloprostenate, a potent synthetic analog of prostaglandin F2α (PGF2α). This document elucidates the compound's mechanism of action and offers step-by-step methodologies for investigating its effects in cell culture systems.

Introduction: Understanding this compound

This compound is a functional analog of PGF2α, widely recognized for its high affinity and selective agonism for the prostaglandin F2α receptor (FP receptor).[1] Initially explored for its ocular hypotensive effects in glaucoma treatment, its notable impact on hair follicle biology has led to its prevalent use in cosmetic formulations for enhancing eyelash growth.[2][3][4]

From a mechanistic standpoint, this compound activates the FP receptor, a G-protein coupled receptor (GPCR).[5] This interaction initiates a cascade of intracellular signaling events, primarily through the Gq/11 pathway, leading to the activation of phospholipase C (PLC). This, in turn, results in the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), culminating in an increase in intracellular calcium concentrations and the activation of protein kinase C (PKC).[1] These signaling events are pivotal in mediating the diverse physiological effects of this compound, including the modulation of extracellular matrix (ECM) remodeling, which is a key process in both aqueous humor outflow in the eye and hair follicle cycling.[1][6]

Core Principles for In Vitro Studies

Solubility and Stability in Cell Culture Media

Proper handling of this compound is critical for reproducible experimental outcomes.

-

Solubility: this compound is a lipophilic, oily substance. For cell culture applications, it is recommended to prepare a concentrated stock solution in an organic solvent such as dimethyl sulfoxide (DMSO) or ethanol. Subsequent dilutions into aqueous cell culture media should be done carefully to avoid precipitation. The final concentration of the organic solvent in the culture medium should be kept to a minimum (typically ≤ 0.1%) to prevent solvent-induced cytotoxicity.

-

Stability: Store the neat compound and concentrated stock solutions at -20°C for long-term storage (months to years) and at 4°C for short-term use (days to weeks).[1] Once diluted in cell culture medium, it is recommended to use the solution immediately. The stability of prostaglandins in aqueous solutions can be influenced by pH and temperature.

Selection of Appropriate Cell Models

The choice of cell line is contingent on the research question. Several primary cells and cell lines are relevant for studying the effects of this compound:

| Cell Type | Relevance to this compound Research | Common Assays |

| Human Trabecular Meshwork (HTM) Cells | Primary cells or cell lines derived from the eye's trabecular meshwork are crucial for studying the regulation of aqueous humor outflow and intraocular pressure.[6] | Gene expression of ECM components (e.g., MMPs, collagens), cell contractility assays, Western blotting for signaling proteins. |

| Human Ciliary Muscle Cells | These cells are involved in the uveoscleral outflow pathway, a primary target for prostaglandin analogs in glaucoma therapy.[7] | Similar to HTM cells, focusing on ECM remodeling and cell morphology changes. |

| Dermal Papilla Cells (DPCs) | As key regulators of the hair follicle cycle, DPCs are an excellent model for investigating the mechanisms behind this compound-induced hair growth. | Proliferation assays, growth factor expression analysis (e.g., VEGF), and signaling pathway analysis. |

| Human Keratinocytes (e.g., HaCaT) | Representing the main cell type of the epidermis and the outer root sheath of the hair follicle, keratinocytes can be used to study the direct effects of this compound on epithelial cell proliferation and differentiation.[8] | Cell viability and proliferation assays, wound healing assays, and gene expression analysis.[9] |

| Human Conjunctival Epithelial Cells (e.g., WKD) | Useful for assessing potential inflammatory responses or side effects of topical ocular formulations containing this compound.[10] | Cytokine/chemokine secretion (ELISA), and cell surface marker expression (flow cytometry).[10] |

Signaling Pathways and Experimental Workflows

This compound Signaling Cascade

The binding of this compound to the FP receptor initiates a well-defined signaling cascade that can be interrogated at multiple levels.

Caption: this compound signaling pathway.

General Experimental Workflow

A typical in vitro experiment to assess the cellular effects of this compound follows a standardized workflow.

Caption: General experimental workflow for in vitro studies.

Detailed Experimental Protocols